molecular formula C4H2BrClF2N2 B13554998 4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole

4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole

Cat. No.: B13554998
M. Wt: 231.42 g/mol
InChI Key: KISTXSIGRQBVFN-UHFFFAOYSA-N
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Description

4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine, chlorodifluoromethyl, and hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-(chlorodifluoromethyl)pyrazole with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 4-bromo-3-(chlorodifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(chlorodifluoromethyl)-1H-pyrazole is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C4H2BrClF2N2

Molecular Weight

231.42 g/mol

IUPAC Name

4-bromo-5-[chloro(difluoro)methyl]-1H-pyrazole

InChI

InChI=1S/C4H2BrClF2N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10)

InChI Key

KISTXSIGRQBVFN-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1Br)C(F)(F)Cl

Origin of Product

United States

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